(S,S)-Formoterol D-Tartrate is a chiral compound primarily utilized in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It belongs to the class of long-acting beta-2 adrenergic agonists, which function by relaxing bronchial muscles, thereby facilitating easier breathing for patients suffering from respiratory ailments. This compound is the S,S enantiomer of formoterol, which is often provided in a racemic mixture containing both active (R,R) and inactive (S,S) forms .
(S,S)-Formoterol D-Tartrate is synthesized through various chemical processes, starting from commercially available precursors. The synthesis involves chiral resolution to isolate the S,S enantiomer from the racemic mixture, followed by coupling reactions and tartaric acid salt formation. The compound is produced industrially using optimized methods to ensure high yield and purity suitable for pharmaceutical applications.
The synthesis of (S,S)-Formoterol D-Tartrate involves several key steps:
The industrial production of (S,S)-Formoterol D-Tartrate typically employs large-scale chiral resolution techniques such as chromatography or crystallization. These methods are optimized for high yield and purity to comply with pharmaceutical standards. The entire process ensures that the final product contains less than 5% impurities and maintains a high degree of optical purity .
The molecular formula of (S,S)-Formoterol D-Tartrate is , with a molecular weight of approximately 344.40 g/mol. The compound features a complex structure characterized by multiple functional groups, including hydroxyl and amine groups, contributing to its biological activity.
(S,S)-Formoterol D-Tartrate can undergo various chemical reactions, including:
The reactions are generally conducted under controlled conditions to ensure optimal yields and minimize by-products. The stability of the compound is crucial during these reactions, particularly in maintaining its therapeutic properties.
(S,S)-Formoterol D-Tartrate acts as a long-acting beta-2 adrenergic agonist by binding to beta-2 adrenergic receptors located on bronchial smooth muscle cells. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels within the cells. Elevated cAMP results in relaxation of bronchial smooth muscles, thereby inducing bronchodilation and alleviating symptoms associated with asthma and COPD .
These properties influence both the bioavailability and pharmacokinetics of the compound when administered therapeutically .
(S,S)-Formoterol D-Tartrate is primarily used in clinical settings for:
The compound's ability to provide prolonged bronchodilation makes it an essential medication for patients with chronic respiratory conditions, enhancing their quality of life through improved respiratory function .
CAS No.: 50372-80-0
CAS No.: 26532-22-9
CAS No.:
CAS No.: 41066-45-9